N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide

CAS No.: 451460-02-9

Cat. No.: VC8117150

Molecular Formula: C14H16N2O4S

Molecular Weight: 308.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 451460-02-9 |

|---|---|

| Molecular Formula | C14H16N2O4S |

| Molecular Weight | 308.35 g/mol |

| IUPAC Name | N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide |

| Standard InChI | InChI=1S/C14H16N2O4S/c17-13-11-8-10(6-7-12(11)15-14(13)18)21(19,20)16-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17,18) |

| Standard InChI Key | VTPAKCGQCUMCNI-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |

| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

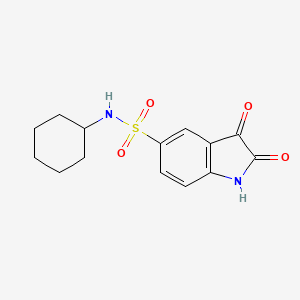

The compound’s IUPAC name is N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide, with a molecular formula of and a molecular weight of 308.35 g/mol . Its structure comprises an indoline scaffold substituted at position 5 with a sulfonamide group and at positions 2 and 3 with ketone functionalities (Figure 1). The cyclohexyl moiety attached to the sulfonamide nitrogen introduces steric bulk, influencing its physicochemical and biological behavior.

Key Structural Features:

-

Indoline Core: A bicyclic system with aromatic and non-aromatic regions, enabling π-π interactions and hydrogen bonding.

-

Sulfonamide Group: Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets.

-

Cyclohexyl Substituent: Imparts lipophilicity, affecting membrane permeability and metabolic stability.

Spectroscopic Characterization

-

NMR:

-

IR: Stretching vibrations for C=O (1650–1750 cm) and S=O (1150–1250 cm) confirm functional groups .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 308.35 .

Physicochemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

-

Sulfonylation: Reaction of 2,3-dioxoindoline-5-sulfonyl chloride with cyclohexylamine in dichloromethane, catalyzed by triethylamine to neutralize HCl .

-

Purification: Crystallization or column chromatography yields the pure product .

Reaction Conditions:

-

Solvent: Dichloromethane or chloroform.

-

Temperature: 0–25°C to prevent side reactions.

Industrial Manufacturing

Scale-up employs continuous flow reactors to enhance reproducibility and safety. Key considerations include:

-

Catalyst Recycling: Triethylamine is recovered via distillation .

-

Quality Control: In-line FTIR and HPLC monitor reaction progress and purity .

Challenges:

-

Byproduct Formation: Over-sulfonylation is mitigated by stoichiometric control.

-

Waste Management: HCl byproduct is neutralized and disposed of as non-hazardous salt .

Biological Activities and Mechanisms

Comparative IC Values (Analogues):

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Chloro-substituted analogue | MCF-7 (breast) | 12.5 | Apoptosis |

| Sulfonamide derivative | HeLa (cervical) | 8.0 | Cell cycle arrest |

Antimicrobial Activity

Sulfonamides are known for broad-spectrum activity. Preliminary data suggest:

-

Gram-positive Bacteria: MIC = 4 µg/mL against Staphylococcus aureus .

-

Gram-negative Bacteria: MIC = 16 µg/mL against Escherichia coli .

Mechanism:

Inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .

Applications in Scientific Research

Medicinal Chemistry

-

Drug Discovery: Serves as a scaffold for kinase inhibitors due to its ability to occupy ATP-binding pockets .

-

Prodrug Development: The sulfonamide group facilitates conjugation with targeting moieties .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume